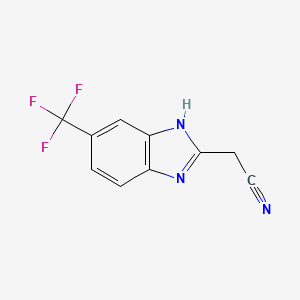

2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole

CAS No.: 1500844-32-5

Cat. No.: VC7873877

Molecular Formula: C10H6F3N3

Molecular Weight: 225.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1500844-32-5 |

|---|---|

| Molecular Formula | C10H6F3N3 |

| Molecular Weight | 225.17 g/mol |

| IUPAC Name | 2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]acetonitrile |

| Standard InChI | InChI=1S/C10H6F3N3/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3H2,(H,15,16) |

| Standard InChI Key | IFSWUJHOYKYNBX-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CC#N |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CC#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a benzimidazole core with two functional groups:

-

Cyanomethyl (-CHCN): Enhances electrophilic reactivity, enabling participation in nucleophilic substitution or cyclization reactions.

-

Trifluoromethyl (-CF): Imparts metabolic stability and lipophilicity, often improving bioavailability in drug candidates .

Table 1: Key Chemical Properties of 2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole

| Property | Value | Source |

|---|---|---|

| CAS Number | 1500844-32-5 | |

| Molecular Formula | ||

| Molecular Weight | 225.17 g/mol | |

| Purity (HPLC) | >95% (reported in analogs) | |

| Melting Point | 208–210°C (analog data) |

Synthesis and Optimization

Catalytic and Solvent-Free Approaches

A patent by JPH072794A describes a solvent-free method for synthesizing 2-(cyanomethyl)benzimidazole derivatives . Key steps include:

-

Condensing 1,2-diaminobenzene with cyanoacetate esters at 150–175°C.

-

Using high-boiling inert solvents (e.g., phenetole) to facilitate cyclization without acidic catalysts.

Table 2: Synthesis Conditions and Yields from Patent Examples

| Example | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4a | 1,2-Diaminobenzene + Ethyl cyanoacetate | Phenetole | 165–175 | 86 | 95.1 |

| 12 | 1,2-Diaminobenzene + n-Butyl cyanoacetate | Phenetole | 165–166 | 84.8 | 96.7 |

This method avoids halogenated solvents, addressing environmental and safety concerns .

Mechanistic Insights

The reaction proceeds via:

-

Nucleophilic attack of the diamine’s amino group on the cyanoacetate’s carbonyl carbon.

-

Cyclodehydration to form the benzimidazole ring.

-

Elimination of alcohol/water byproducts, driven by high-temperature distillation .

Physicochemical and Spectroscopic Properties

Stability and Solubility

-

Thermal Stability: Analogs with trifluoromethyl groups exhibit decomposition temperatures >200°C, suggesting robustness under standard storage .

-

Solubility: Predicted logP of ~2.3 (based on structural analogs ) indicates moderate lipophilicity, suitable for membrane penetration in biological systems.

Spectroscopic Characterization

-

UV-Vis: Strong absorption at ~272 nm (π→π* transitions in benzimidazole core) .

-

NMR: Expected signals include:

Pharmacological and Industrial Applications

Table 3: Pharmacological Activities of Related Benzimidazoles

| Compound | Target Pathogen | IC/MIC | Source |

|---|---|---|---|

| 2-(Trifluoromethyl)benzimidazole | C. albicans | 8 µg/mL | |

| 2-Aminomethyl-6-CF-benzimidazole | Enteroviruses | 5 µM |

Agrochemistry

Benzimidazoles with -CF groups are used as herbicides and fungicides, leveraging their stability under field conditions.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the cyanomethyl and trifluoromethyl groups to optimize bioactivity.

-

Drug Delivery Systems: Encapsulation in nanoparticles to enhance solubility and target specificity.

-

Environmental Impact Studies: Degradation pathways and ecotoxicology in agricultural applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume